molecular formula C11H14N2O4 B2505123 methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate CAS No. 1006483-26-6

methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate

Cat. No.: B2505123
CAS No.: 1006483-26-6
M. Wt: 238.243
InChI Key: NQMBOLPLWYUONI-UHFFFAOYSA-N
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Description

Methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is a chemical compound with a complex structure that includes a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with a suitable esterifying agent. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often require specific solvents, temperatures, and catalysts to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone
  • (1-Ethyl-3-methyl-pyrazol-4-yl)methanamine

Uniqueness

Methyl 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is unique due to its specific ester functional group and the presence of the pyrazole ring

Properties

IUPAC Name

methyl 4-(1-ethyl-3-methylpyrazol-4-yl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-4-13-6-8(7(2)12-13)9(14)5-10(15)11(16)17-3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMBOLPLWYUONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)CC(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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